molecular formula C6H16NO+ B1204752 2-Methylcholine CAS No. 7562-87-0

2-Methylcholine

Cat. No.: B1204752
CAS No.: 7562-87-0
M. Wt: 118.2 g/mol
InChI Key: JPKKMFOXWKNEEN-UHFFFAOYSA-N
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Description

2-methylcholine is a member of cholines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKMFOXWKNEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2382-43-6 (chloride), 62314-25-4 (formate salt), 70624-15-6 (cyanoacetic acid (1:1)salt)
Record name beta-Methylcholine
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DSSTOX Substance ID

DTXSID90864092
Record name 2-Hydroxy-N,N,N-trimethylpropan-1-aminium
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7562-87-0
Record name β-Methylcholine
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Record name beta-Methylcholine
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Record name (2-hydroxypropyl)trimethylammonium
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Record name .BETA.-METHYLCHOLINE
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Nomenclature and Structural Elucidation of 2 Methylcholine

Systematic IUPAC Naming and Common Synonyms of 2-Methylcholine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-hydroxy-N,N,N-trimethylpropan-1-aminium . nih.gov This name precisely describes the molecule's structure: a propyl chain with a hydroxyl group on the second carbon and a positively charged quaternary ammonium (B1175870) group, consisting of a nitrogen atom bonded to three methyl groups, at the first carbon.

In scientific literature and commercial contexts, this compound is known by several synonyms. The most prevalent of these is beta-methylcholine (β-methylcholine), which indicates the methyl group's position on the beta-carbon relative to the nitrogen atom. nih.gov When the stereochemistry is not specified, it is often referred to as DL-beta-methylcholine , signifying a racemic mixture of both enantiomers. nih.gov

Interactive Data Table: Synonyms of this compound
SynonymSource/Context
beta-MethylcholineCommon scientific usage
DL-beta-methylcholineRefers to the racemic mixture
(±)-2-MethylcholineIndicates a racemic mixture
(2-Hydroxypropyl)trimethylammoniumDescriptive chemical name

Stereoisomerism and Enantiomeric Forms of this compound

The presence of a methyl group on the second carbon of the propyl chain renders this carbon a stereocenter. A stereocenter is a carbon atom that is attached to four different substituent groups. In the case of this compound, these four distinct groups are:

A hydroxyl group (-OH)

A methyl group (-CH₃)

A hydrogen atom (-H)

A methylene-trimethylammonium group (-CH₂N⁺(CH₃)₃)

Due to this chiral center, this compound exists as a pair of stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space. wikipedia.org Specifically, this compound exists as two enantiomers , which are non-superimposable mirror images of each other. wikipedia.org These enantiomers are designated as (R)-2-Methylcholine and (S)-2-Methylcholine based on the Cahn-Ingold-Prelog priority rules. libretexts.org

The two enantiomeric forms of this compound are also referred to as D- and L-beta-methylcholine. fda.gov A mixture containing equal amounts of both enantiomers is known as a racemic mixture. fda.gov

Interactive Data Table: Enantiomeric Forms of this compound
Enantiomer DesignationDescription
(R)-2-MethylcholineOne of the two enantiomers
(S)-2-MethylcholineThe mirror image of the (R)-enantiomer
D-beta-methylcholineAn alternative designation for one enantiomer
L-beta-methylcholineAn alternative designation for the other enantiomer
DL-beta-methylcholineA racemic mixture of both enantiomers

Structural Relationship of this compound to Acetylcholine (B1216132) and Choline (B1196258) Derivatives

This compound is a derivative of choline and, by extension, is structurally related to acetylcholine. The core structure of all these molecules is the choline moiety: (2-hydroxyethyl)trimethylammonium.

Choline: The fundamental structure from which this compound is derived.

Acetylcholine: This is the acetate (B1210297) ester of choline. It plays a crucial role as a neurotransmitter in the nervous system. wikipedia.org

This compound: This compound is a structural analog of choline where a methyl group is substituted for one of the hydrogen atoms on the beta-carbon of the ethyl group. This single methyl group addition is the key structural difference.

The introduction of the methyl group at the beta-position has significant implications for the molecule's interaction with biological systems, a topic that is beyond the scope of this article but is a central aspect of its pharmacology. This structural modification differentiates it from acetylcholine and other choline esters. For instance, methacholine (B1211447), the acetylated form of this compound, is also known as acetyl-β-methylcholine. wikipedia.org

Interactive Data Table: Structural Comparison
CompoundKey Structural Feature
Choline(2-hydroxyethyl)trimethylammonium
AcetylcholineAcetate ester of choline
This compoundCholine with a methyl group on the beta-carbon
MethacholineAcetate ester of this compound

Synthetic Methodologies and Chemical Transformations Involving 2 Methylcholine

Dedicated Synthetic Routes for 2-Methylcholine

The preparation of pure this compound, free from its alpha-isomer, has been a subject of study to ensure the specific biological and chemical properties of the target molecule. One established method avoids the potential for isomeric mixtures by employing a multi-step process that begins with chloroacetone (B47974).

A key route involves the synthesis of an intermediate, trimethylacetonylammonium chloride, which is then subjected to catalytic reduction to yield the final this compound product. google.com The process begins with the reaction of chloroacetone with trimethylamine (B31210) to form trimethylacetonylammonium chloride. This intermediate is then purified and catalytically reduced using hydrogen gas in the presence of a platinum catalyst. google.com The resulting this compound chloride is isolated and purified through a series of steps involving precipitation and recrystallization to ensure high purity. google.com

Table 1: Overview of a Synthetic Route for this compound Chloride

Step Precursor(s) Key Reagents/Conditions Intermediate/Product
1 Chloroacetone, Trimethylamine Reaction to form the quaternary ammonium (B1175870) salt Trimethylacetonylammonium chloride
2 Trimethylacetonylammonium chloride Hydrogen (H₂), Platinum (Pt) catalyst, Water (solvent) This compound chloride

This method is significant because it yields the pure beta-isomer, which was found to have distinct pharmacological properties compared to previously described mixtures of isomers. google.com

Formation of this compound via Hydrolytic Pathways of Choline (B1196258) Esters

This compound is the parent alcohol of several important choline esters, most notably methacholine (B1211447) (acetyl-β-methylcholine). The ester linkage in these compounds is susceptible to hydrolysis, a process that breaks the ester bond to yield this compound and the corresponding carboxylic acid. This decomposition can occur under various conditions, including in aqueous solutions, with the rate being influenced by factors such as pH and temperature. google.com

The hydrolysis of methacholine chloride, for instance, yields β-methylcholine and acetic acid. nih.gov This reaction can be accelerated under alkaline conditions. Studies have shown that in the presence of 0.1 N sodium hydroxide (B78521) (NaOH), the conversion of methacholine to β-methylcholine is rapid and can be completed in under 16 hours at room temperature. nih.gov The stability of methacholine solutions is a critical factor in its clinical use, and understanding its hydrolysis kinetics is essential. google.com

Table 2: Influence of Temperature and Solvent on Methacholine Chloride (50 mg/mL) Hydrolysis Over 40 Days

Temperature Solvent Degradation (%)
4°C Deionized Water No hydrolysis observed
4°C Phosphate-Buffered Saline (PBS) No hydrolysis observed
30°C Deionized Water No significant degradation
30°C Phosphate-Buffered Saline (PBS) Up to 5.5%
40°C Deionized Water Up to 5%

Data sourced from a study on the stability of stored methacholine solutions. google.com

This hydrolytic pathway is not only a degradation route for methacholine-based products but also a practical method for the laboratory-scale generation of this compound from its ester. nih.gov

Participation of this compound in Complex Chemical Syntheses

Beyond its formation and direct synthesis, this compound serves as a valuable building block in the construction of more complex chemical entities. Its primary alcohol functional group provides a reactive site for further chemical transformations, such as esterification or etherification, allowing it to be incorporated into larger molecular scaffolds.

A notable example of its use as a synthetic intermediate is in the preparation of phospholipids. Specifically, rac-phosphatidyl-beta-methylcholine has been synthesized through the direct condensation of phosphatidic acid with this compound. nih.gov This reaction is typically carried out in the presence of a coupling agent, such as 2,4,6-triisopropylbenzenesulfonyl chloride, and a base like pyridine. nih.gov In this synthesis, the tetraphenylborate (B1193919) salt of this compound was found to be a particularly suitable precursor for the reaction in a homogeneous phase. nih.gov

This transformation highlights the role of this compound as a key precursor, where its choline-like structure is incorporated to form a complex phosphoglycerolipid, a class of molecules with significant biological relevance. nih.gov The ability to use this compound in this manner demonstrates its utility in multi-step organic syntheses aimed at producing complex, biologically inspired molecules.

Table of Mentioned Compounds

Compound Name Other Name(s)
This compound beta-methylcholine, β-methylcholine
Methacholine Acetyl-β-methylcholine
Trimethylacetonylammonium chloride -
Chloroacetone -
Trimethylamine -
Acetic Acid -
Sodium Hydroxide -
Phosphatidic acid -
rac-Phosphatidyl-beta-methylcholine -
2,4,6-triisopropylbenzenesulfonyl chloride -

Biochemical and Molecular Interaction Studies of 2 Methylcholine

Interaction Profiles of 2-Methylcholine with Cholinesterases

Acetyl-β-methylcholine, the acetylated ester of this compound, serves as a substrate for cholinesterases, the family of enzymes responsible for the hydrolysis of acetylcholine (B1216132) and other choline (B1196258) esters. The introduction of a methyl group on the beta-carbon of the choline moiety, as is the case in acetyl-β-methylcholine, significantly influences its interaction with these enzymes. nih.gov

Specifically, acetyl-β-methylcholine is known to be hydrolyzed by acetylcholinesterase (AChE), the primary enzyme responsible for the termination of synaptic transmission at cholinergic synapses. However, the rate of this hydrolysis is notably slower than that of the natural neurotransmitter, acetylcholine. nih.gov This resistance to enzymatic breakdown is a key characteristic of acetyl-β-methylcholine, leading to a more prolonged duration of action when it is introduced into a biological system. nih.govnih.gov The methyl group provides a degree of steric hindrance within the active site of the enzyme, which is believed to be a contributing factor to this reduced rate of hydrolysis. nih.gov In contrast to acetylcholine, which is hydrolyzed by both acetylcholinesterase and butyrylcholinesterase (BChE), acetyl-β-methylcholine is hydrolyzed by acetylcholinesterase only. nih.gov

The substrate specificity and catalytic efficiency of cholinesterases for acetyl-β-methylcholine can be quantitatively assessed by examining its kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max). The K_m value is an indicator of the affinity of the enzyme for the substrate, with a lower K_m suggesting a higher affinity. The V_max represents the maximum rate of the enzymatic reaction.

Studies comparing the hydrolysis of acetyl-β-methylcholine and acetylcholine by acetylcholinesterase have provided valuable data on their relative efficiencies as substrates. For instance, one study reported a K_m value for acetyl-β-methylcholine of 241.041 μM and a V_max of 56.8 μM/min. nih.gov In the same study, acetylcholine exhibited a K_m of 102.18 μM and a V_max of 72.198 μM/min. nih.gov

These data indicate that acetylcholinesterase has a higher affinity for its natural substrate, acetylcholine (as shown by the lower K_m value), and also hydrolyzes it at a faster maximum rate. The catalytic efficiency of an enzyme is often expressed as the ratio V_max/K_m. Based on the data presented, the catalytic efficiency for acetylcholine is greater than that for acetyl-β-methylcholine, confirming that the latter is a less efficiently hydrolyzed substrate. This reduced efficiency is a direct consequence of the structural modification in the this compound backbone.

Comparative Kinetic Parameters for the Hydrolysis by Acetylcholinesterase

SubstrateMichaelis Constant (K_m)Maximum Velocity (V_max)
Acetylcholine102.18 μM72.198 μM/min
Acetyl-β-methylcholine241.041 μM56.8 μM/min

Data from a comparative study on the hydrolysis of acetylcholine and acetyl-β-methylcholine by acetylcholinesterase. nih.gov

The presence of a chiral center at the β-carbon of the this compound moiety means that acetyl-β-methylcholine exists as two stereoisomers, or enantiomers: (S)-acetyl-β-methylcholine and (R)-acetyl-β-methylcholine. Research has demonstrated a significant degree of stereoselectivity in the interaction of these isomers with components of the cholinergic system.

While direct comparative data on the rates of hydrolysis of the individual (S) and (R) enantiomers by cholinesterases are not extensively detailed in the available literature, the biological activity of these isomers, particularly at muscarinic receptors, shows a profound stereoselectivity. It has been established that the muscarinic activity of acetyl-β-methylcholine resides almost exclusively in the (S)-enantiomer. The potency ratio of the (S)-isomer to the (R)-isomer at muscarinic receptors is approximately 240:1.

This high degree of stereoselectivity at the receptor level strongly implies that the molecular recognition processes within the cholinergic system are finely tuned to the three-dimensional structure of the ligand. Although specific kinetic data for the enzymatic hydrolysis of each isomer are sparse, the principle of stereoselective recognition by proteins suggests that there would likely be a difference in the way the enantiomers fit into the active site of acetylcholinesterase, which would, in turn, affect their rates of hydrolysis.

Receptor Binding Characteristics and Ligand Selectivity Studies of this compound

Acetyl-β-methylcholine is a well-characterized agonist of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors that mediate a wide range of physiological functions. It is considered a non-selective muscarinic agonist, meaning it can bind to and activate all five subtypes of muscarinic receptors (M1 through M5). researchgate.netdrugbank.com In contrast, it has very little effect on nicotinic acetylcholine receptors. nih.gov

The interaction of acetyl-β-methylcholine with muscarinic receptors has been a subject of extensive pharmacological study. It is known to be a full agonist at the M1 muscarinic receptor, capable of eliciting a maximal response comparable to that of acetylcholine. The binding of acetyl-β-methylcholine to these receptors initiates a conformational change that leads to the activation of intracellular signaling pathways. For instance, activation of M1, M3, and M5 receptors typically leads to the stimulation of phospholipase C, while activation of M2 and M4 receptors generally results in the inhibition of adenylyl cyclase.

The non-selective nature of acetyl-β-methylcholine means that it does not show a strong preference for any particular muscarinic receptor subtype. This characteristic has made it a useful tool in research for eliciting a general muscarinic response.

Receptor Binding Profile of Acetyl-β-methylcholine

Receptor FamilyReceptor SubtypeActivity
MuscarinicM1Agonist
M2Agonist
M3Agonist
M4Agonist
M5Agonist
NicotinicAll SubtypesLittle to no effect

Summary of the receptor binding characteristics of acetyl-β-methylcholine, highlighting its non-selective agonist activity at muscarinic receptors. nih.govresearchgate.netdrugbank.com

Role of this compound as a Metabolite within Cholinergic Metabolic Pathways

Within the context of natural cholinergic metabolism, this compound is not a recognized endogenous metabolite. The primary metabolic pathway in cholinergic neurons involves the synthesis of acetylcholine from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT), and its subsequent degradation back to choline and acetate (B1210297) by acetylcholinesterase.

However, when the synthetic compound acetyl-β-methylcholine is introduced into a biological system, it is metabolized by acetylcholinesterase. The products of this hydrolysis are acetic acid and this compound. In this specific context, this compound becomes a metabolite of the administered drug.

Once formed, this compound, as a structural analog of choline, would be expected to enter the broader metabolic pathways that handle choline. This could potentially include transport into cells via choline transporters, although its efficiency as a substrate for these transporters compared to choline is not well-documented. Theoretically, it could also be a substrate for other enzymes that act on choline, but its physiological significance in these pathways is likely limited due to its exogenous origin. Therefore, the role of this compound as a metabolite is exclusively linked to the administration and subsequent breakdown of its acetylated precursor, acetyl-β-methylcholine.

Advanced Analytical Techniques for 2 Methylcholine in Research Contexts

Chromatographic Separation and Quantification of 2-Methylcholine

Chromatographic techniques are fundamental for separating and quantifying this compound from complex matrices. Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely utilized due to their sensitivity and specificity.

HPLC with UV Detection: Reversed-phase ion-pair HPLC has been successfully employed for the separation and determination of choline (B1196258) esters, including methacholine (B1211447), which is structurally related to this compound. Using ion-pairing agents like 1-heptane sulfonic acid allows for the assay of these compounds with UV detection at 210 nm, providing separation from hydrolytic by-products tandfonline.com. This method is adaptable for quality control and stability data of choline esters tandfonline.com.

LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in biological samples aesan.gob.esekb.egcvuas.deasoex.cloup.comresearchgate.netresearchgate.netnih.govbiorxiv.org. LC-MS/MS methods, often coupled with sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method, have been validated for the analysis of quaternary ammonium (B1175870) compounds (QACs) in various matrices aesan.gob.esekb.egcvuas.deasoex.cl. For instance, a validated LC-MS/MS method for QACs demonstrated recoveries ranging from 78% to 117% with coefficients of variation (CV) below 10% ekb.eg. Another study reported recoveries between 88% and 104% with RSDs between 1.1% and 9.8% for QACs in different food matrices cvuas.de. These methods are critical for establishing detection limits, with some reporting limits as low as 0.005 mg/kg or 10 µg/kg for QACs cvuas.de.

Ion Chromatography (IC): Ion chromatography is another effective method for separating and quantifying ionic compounds like this compound and its related substances chromatographyonline.comthermofisher.comchromatographyonline.comlabbulletin.com. Reagent-free ion chromatography (RFIC) systems have been developed for the detection and quantification of methacholine and its potential impurities, such as β-methylcholine and acetylcholine (B1216132) chromatographyonline.comthermofisher.comchromatographyonline.comlabbulletin.com. These IC methods demonstrate high precision and accuracy, with linearity observed over several orders of magnitude and correlation coefficients exceeding 0.9998 for target impurities thermofisher.comchromatographyonline.com. Method detection limits (MDLs) for β-methylcholine and acetylcholine have been reported in the single-digit µg/L range thermofisher.com.

Spectrometric Characterization Methods for this compound

Spectroscopic techniques are essential for confirming the identity and structural integrity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. For related choline derivatives, ¹H NMR and ¹³C NMR spectra have been recorded and predicted, aiding in compound identification nih.govhmdb.cahmdb.cachemicalbook.com. For instance, ¹H NMR spectra have been obtained for methacholine chloride using a Varian A-60D instrument nih.gov. The ability to detect impurities at levels around 0.2% is achievable with NMR, making it valuable for quality control of pharmaceutical-grade compounds nih.gov.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS/MS or GC-MS), is crucial for determining the molecular weight and fragmentation patterns of this compound. This allows for definitive identification and quantification. GC-MS has been utilized for characterizing bioactive constituents in plant extracts nih.gov. In the context of choline derivatives, MS/MS fragmentation spectra are used to identify specific compounds and differentiate them from similar molecules oup.comresearchgate.net. For example, the fragmentation patterns of acetyl-β-methylcholine have been analyzed to distinguish it from other compounds researchgate.net. LC-MS/MS methods have demonstrated high sensitivity, with detection limits in the picogram range on-column for related compounds oup.comresearchgate.net.

Method Validation for Purity and Stability Assessment of this compound in Laboratory Reagents

Ensuring the purity and stability of this compound as a laboratory reagent is paramount for reproducible research. Method validation encompasses assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Linearity and Precision: Analytical methods developed for this compound and related compounds typically exhibit excellent linearity, with correlation coefficients often exceeding 0.99 ekb.egthermofisher.comchromatographyonline.com. For example, calibration curves for methacholine have shown linearity with R² values greater than 0.9998 thermofisher.com. Precision is generally reported as relative standard deviation (RSD), with values often below 10% for accuracy and precision studies ekb.egcvuas.de. Repeatability and intermediate reproducibility for choline analysis using LC-MS/MS have been reported to be less than or equal to 2.5% and 4.7%, respectively researchgate.net.

Accuracy and Recovery: Recovery studies are critical for validating analytical methods. For QACs analyzed by LC-MS/MS, recoveries have been reported in the range of 80-104% depending on the matrix cvuas.de, and between 78% and 117% for other QAC analyses ekb.eg. For choline itself, product-specific recoveries have ranged from 92-103% researchgate.net.

Limits of Detection (LOD) and Quantification (LOQ): Sensitive methods are required for trace analysis. LOD values for related quaternary ammonium compounds have been reported as low as 0.53 mg/L cabidigitallibrary.org, while for other applications, LOQ values for acetylcholine have been as low as 45 pg on-column oup.com. For QACs, reporting limits have been set to 10 µg/kg cvuas.de.

Stability Assessment: The stability of this compound in laboratory reagents is crucial. Methacholine, a related compound, has been studied for its stability in various solutions. Acidic methacholine solutions (pH < 6) with concentrations greater than 0.3 mg/ml are reported to remain stable for at least 3 months when stored at 4°C atsjournals.org. However, methacholine is susceptible to hydrolysis at pH values above six, and lower concentrations can lose potency faster when stored at room temperature atsjournals.org. Studies have shown that methacholine solutions can be stable for up to 6 days on equipment surfaces cabidigitallibrary.org and for extended periods (months) when refrigerated or frozen, contradicting some earlier specifications atsjournals.orgresearchgate.netthoracic.org. Stability studies are essential for defining appropriate storage conditions and shelf-life for this compound reagents.

Theoretical Implications and Research Paradigms Associated with 2 Methylcholine

Elucidation of Molecular Mechanisms through 2-Methylcholine as a Research Probe

This compound serves as a critical research probe for dissecting the complex mechanisms of cholinergic neurotransmission, primarily due to its selective action on muscarinic acetylcholine (B1216132) receptors (mAChRs) nih.gov. Unlike acetylcholine, which activates both nicotinic and muscarinic receptors, this compound exhibits a predominantly muscarinic effect with significantly reduced nicotinic activity luc.eduuomus.edu.iq. This selectivity allows researchers to isolate and study muscarinic receptor signaling pathways without the confounding influence of nicotinic receptor activation.

Its ability to induce bronchoconstriction in the lungs, particularly in individuals with conditions like asthma, has established it as a standard agent in bronchial provocation tests nih.govnih.govmdpi.com. These tests leverage this compound's capacity to activate muscarinic receptors on airway smooth muscle, leading to contraction and a measurable decrease in lung function (e.g., forced expiratory volume in one second, FEV1) nih.govmdpi.com. By quantifying the concentration of this compound required to elicit a specific response (PC20), researchers can assess the degree of airway hyperresponsiveness, providing insights into the molecular underpinnings of respiratory diseases mdpi.comimmunopathol.com.

Furthermore, this compound has been instrumental in elucidating the molecular pharmacology of muscarinic receptors themselves. Studies employing techniques such as vibrational spectroscopy have used this compound to investigate ligand-induced conformational changes in receptors like the M2 muscarinic acetylcholine receptor (M2R) researchgate.netacs.org. These investigations aim to map the precise interactions between the ligand and receptor, identifying key amino acid residues and water molecules that mediate receptor activation and downstream signaling cascades acs.org. Such studies deepen the understanding of G protein-coupled receptor (GPCR) activation mechanisms, which are fundamental to many physiological processes nih.gov.

Contributions to Understanding Choline (B1196258) Metabolism and Neurotransmitter Precursor Dynamics

Choline is an essential nutrient and a critical precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter in both the central and peripheral nervous systems frontiersin.orgimrpress.com. The biosynthesis of ACh involves the enzyme choline acetyltransferase (ChAT), which catalyzes the acetylation of choline using acetyl-CoA frontiersin.orgimrpress.com. Following its release into the synaptic cleft, ACh is rapidly hydrolyzed by acetylcholinesterase (AChE) into acetate (B1210297) and choline frontiersin.orgimrpress.com. The subsequent reuptake of choline into presynaptic terminals via high-affinity choline transporters (CHT1) is a crucial step, often considered the rate-limiting factor in ACh synthesis frontiersin.orgimrpress.comnih.gov.

The study of choline analogs, including this compound, has provided valuable insights into the enzymatic machinery and transport systems involved in choline metabolism and neurotransmitter precursor dynamics nih.gov. Research comparing various choline analogs as substrates for ChAT and inhibitors of the high-affinity choline transport system has revealed important structure-activity relationships nih.gov. For instance, simple choline analogs with substituents on the beta-carbon atom, a feature present in this compound, have been identified as very poor substrates for ChAT nih.gov. This finding underscores the specific structural requirements of ChAT for efficient substrate binding and catalysis, informing our understanding of ACh synthesis.

Moreover, this compound's slower hydrolysis rate by AChE compared to acetylcholine highlights the enzyme's catalytic mechanism and the impact of structural modifications on substrate recognition and breakdown luc.eduuomus.edu.iquobasrah.edu.iq. By understanding how modifications like the beta-methyl group influence the interaction with AChE, researchers gain a deeper appreciation for the factors governing neurotransmitter availability in the synapse.

Design Principles for Novel Cholinergic Ligands Based on this compound Scaffold

The structure of acetylcholine serves as a foundational scaffold for the rational design of novel cholinergic ligands, aiming to achieve greater selectivity, potency, and metabolic stability uomus.edu.iquobasrah.edu.iqutkaluniversity.ac.inslideshare.net. This compound itself exemplifies how specific structural modifications can profoundly alter pharmacological profiles.

Structure-Activity Relationships (SAR) of Acetylcholine Analogs:

Methyl Substitutions: Modifications to the methyl groups of acetylcholine yield significant changes in activity. Increasing the number of methyl groups on the quaternary ammonium (B1175870) moiety tends to decrease activity due to steric hindrance uobasrah.edu.iq. Substitution on the alpha-carbon reduces both nicotinic and muscarinic activity, with a more pronounced effect on muscarinic activity uomus.edu.iq. Conversely, substitution on the beta-carbon, as seen in this compound, preferentially reduces nicotinic activity while retaining substantial muscarinic activity uomus.edu.iq.

Stereochemistry: The stereochemistry of substituents is critical. For this compound, the (S)-enantiomer exhibits significantly higher muscarinic potency than the (R)-enantiomer, with a potency ratio of approximately 240:1 uomus.edu.iq. This emphasizes the importance of chiral design in developing selective cholinergic agents.

Metabolic Stability: The beta-methyl substitution in this compound slows its hydrolysis by AChE compared to acetylcholine, resulting in a longer duration of action and a profile dominated by muscarinic effects luc.eduuomus.edu.iquobasrah.edu.iq. This principle guides the design of more metabolically stable analogs.

Ester Linkage and Spacer: Alterations to the ester linkage or the ethylene (B1197577) bridge connecting the quaternary ammonium and ester groups can also influence activity and stability. For instance, replacing the ester with a ketone group can yield stable, active compounds, and carbamate (B1207046) esters (like in carbachol) offer enhanced stability against hydrolysis uobasrah.edu.iqutkaluniversity.ac.in. The length of the ethylene bridge is also important, with a chain of no more than four atoms being optimal for muscarinic activity uobasrah.edu.iq.

Receptor-Ligand Interactions: Advanced research, such as studies on M2 muscarinic receptors, has identified specific amino acid residues within the receptor's binding pocket and their precise distances to ligand atoms as crucial for activation acs.org. This detailed understanding of molecular interactions provides a basis for designing ligands that can selectively bind to and modulate specific receptor subtypes, moving beyond the non-specific actions of earlier analogs.

These principles, derived in part from studying compounds like this compound, continue to inform the development of next-generation cholinergic therapeutics and research tools.

Compound List:

this compound (Methacholine)

Acetylcholine (ACh)

Choline

Acetyl-CoA

Acetate

Betaine

Phosphatidylcholine

Phosphocholine

Glycerophosphocholine

Hemicholinium-3

Hemicholinium-15

Terphenylhemicholinium-3

DL-α-methyl choline

Pyrrolcholine

Carbachol

Historical Trajectory and Contemporary Relevance of 2 Methylcholine in Chemical Biology Research

Early Academic Investigations and Discovery Context of 2-Methylcholine

The study of choline (B1196258) and its derivatives is intrinsically linked to the discovery and characterization of acetylcholine (B1216132) (ACh), the primary neurotransmitter of the parasympathetic nervous system. Following the identification of acetylcholine's role in neurotransmission, early academic research focused on synthesizing and evaluating analogs of ACh to probe its mechanism of action and to develop compounds with potentially therapeutic applications.

The development of compounds like methacholine (B1211447), also referred to as acetyl-β-methylcholine, emerged from these early investigations. Methacholine, a synthetic choline ester, was synthesized as an analog of acetylcholine, featuring a methyl group substitution on the beta carbon of the choline moiety wikipedia.org. This structural modification was found to confer a degree of selectivity for muscarinic receptors over nicotinic receptors, a key area of interest for researchers seeking to modulate parasympathetic activity without eliciting unwanted nicotinic effects wikipedia.orgdrugbank.com. The synthesis of methacholine, for instance, dates back to the mid-20th century, with its application in bronchial challenge testing becoming established for diagnosing airway hyperresponsiveness drugbank.comersnet.orgd-nb.info. This early work on methacholine directly reflects the initial academic interest in understanding how structural modifications to acetylcholine, such as the introduction of a methyl group as seen in this compound, could alter biological activity and receptor interaction.

Furthermore, the broader class of quaternary ammonium (B1175870) compounds, to which this compound belongs, has been a subject of interest due to their diverse chemical properties, including surfactant capabilities and interactions with biological membranes solubilityofthings.com. These foundational explorations into the chemistry and biological interactions of choline-related structures laid the groundwork for more targeted research on specific methylcholine derivatives.

Evolution of Research Focus on this compound and its Derivatives

The research focus surrounding this compound has largely evolved through the study of its pharmacologically significant derivatives, primarily methacholine and bethanechol (B1168659). These compounds have served as critical tools and therapeutic agents, driving research in several key areas of chemical biology and pharmacology.

Methacholine (Acetyl-β-methylcholine): Methacholine's primary role has been in the diagnostic field, specifically for the methacholine challenge test (MCT) used to assess bronchial hyperresponsiveness (BHR) in conditions like asthma drugbank.comersnet.orgd-nb.info. Research has extensively explored the pharmacology of methacholine, detailing its action as a non-selective muscarinic receptor agonist that induces bronchoconstriction wikipedia.orgdrugbank.com. Studies have investigated the dose-response relationships, the impact of different inhalation methods on test sensitivity, and the variability of results, contributing to standardized protocols for its clinical use ersnet.orgd-nb.infonih.govnih.gov. The chemical biology aspect of this research involves understanding how the molecule interacts with muscarinic receptors (M3 and M2 subtypes) on airway smooth muscle cells to elicit physiological responses, thereby providing insights into the mechanisms of airway regulation and disease drugbank.com.

Bethanechol: Bethanechol, described as the carbamic acid ester of this compound, was synthesized in 1935 nih.gov. It functions as a muscarinic agonist with a slower hydrolysis rate and notably lacks nicotinic effects nih.gov. Research on bethanechol has focused on its therapeutic applications, particularly its ability to increase smooth muscle tone. This includes its use in treating conditions such as non-obstructive urinary retention and gastrointestinal atony nih.gov. The research trajectory for bethanechol highlights the application of methylcholine-based structures in developing targeted therapies for specific physiological dysfunctions, underscoring the transition from basic chemical synthesis to applied pharmacological intervention.

Broader Chemical Biology Relevance: The study of these derivatives has contributed to a deeper understanding of structure-activity relationships within cholinergic signaling wikipedia.org. The methyl group on the beta carbon, a defining feature of this compound and its derivatives, plays a role in receptor selectivity. Furthermore, the quaternary ammonium group is essential for activity, while its charged nature prevents crossing the blood-brain barrier, thus minimizing central nervous system effects wikipedia.orgnih.gov. This understanding of how molecular structure dictates biological interaction and pharmacokinetic properties is central to chemical biology research. Contemporary research continues to explore the broader class of choline derivatives and their potential in various biological contexts, including drug delivery systems and the study of biological membranes solubilityofthings.com.

Compound Name Index

this compound

Acetylcholine (ACh)

Methacholine (Acetyl-β-methylcholine)

Bethanechol

Q & A

Q. How should researchers handle large-scale omics data (e.g., transcriptomics) from this compound-treated systems?

  • Methodological Answer : Deposit raw data in FAIR-compliant repositories (e.g., MetaboLights for metabolomics, GEO for transcriptomics). Use community standards (MIAME, MISAME) for metadata annotation. Differential expression analysis (DESeq2, EdgeR) must include multiple testing corrections (Benjamini-Hochberg) and pathway enrichment (KEGG, Reactome) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.